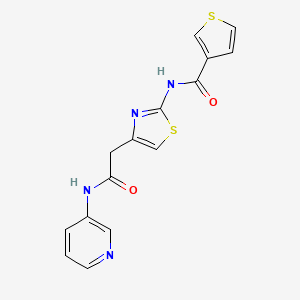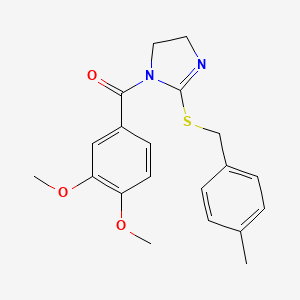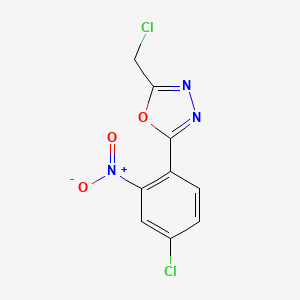
2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole” is an organic molecule that contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains chloro and nitro groups attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring and the 4-chloro-2-nitrophenyl group. The chloromethyl group would likely be attached to the 5-position of the oxadiazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro and chloro groups, which could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the nitro, chloro, and oxadiazole groups could influence properties such as polarity, solubility, and stability .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2-Aryl-1,3,4-oxadiazoles, including derivatives like the one , have been synthesized using eco-friendly methods. These compounds, created from hydrazides and reactive 1,1-dichloro-2-nitroethene, feature high yields, water-based reaction mediums, and no need for catalysts, indicating their potential for green chemistry applications (Zhu et al., 2015).
Material Science and Corrosion Inhibition
- The inhibitive effect of substituted oxadiazoles on mild steel corrosion in hydrochloric acid has been studied. Certain derivatives exhibit significant corrosion inhibition, suggesting their use in material protection and preservation (Lagrenée et al., 2001).
- Another study on oxadiazole derivatives, including those similar to 2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole, demonstrated their effectiveness in controlling mild steel dissolution. This is particularly relevant in acidic environments, further underscoring their utility in corrosion inhibition (Kalia et al., 2020).
Molecular Structure Analysis
- The molecular structure of 2-phenyl- and 2,5-diphenyl-1,3,4-oxadiazoles, including chlorine and nitro substituted derivatives, has been analyzed using MO LCAO methods. This research provides insight into the electron configuration and conjugation in these molecules, which is critical for understanding their chemical behavior (Lutskii et al., 1970).
Application in Sensing and Detection
- Novel phenyl-based conjugated polymers containing oxadiazole moieties, similar in structure to the compound , have been synthesized for use as fluorescent chemosensors for fluoride ion detection. Their high sensitivity and selectivity for fluoride ions make them valuable for environmental and chemical analysis (Zhou et al., 2005).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(chloromethyl)-5-(4-chloro-2-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O3/c10-4-8-12-13-9(17-8)6-2-1-5(11)3-7(6)14(15)16/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMRQTLKPLRCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=NN=C(O2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

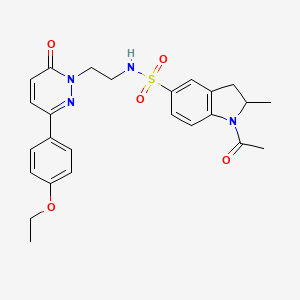
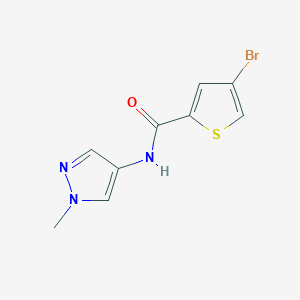

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-methyloxamide](/img/structure/B2533299.png)
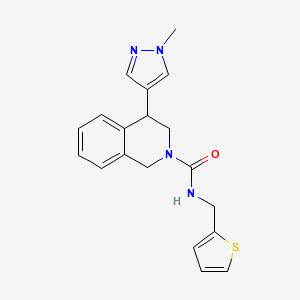
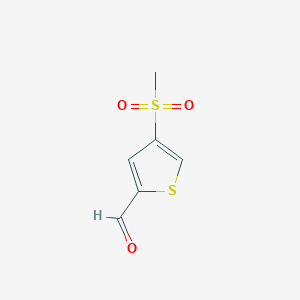
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2533304.png)
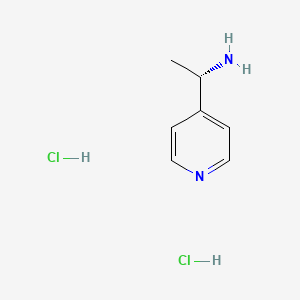
![C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine](/img/structure/B2533306.png)
![N-(3-cyanophenyl)-2-[3-oxo-2-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetamide](/img/structure/B2533308.png)
![3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2533309.png)
